5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole
Description
5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with a pyridine ring. The molecule incorporates a 2-chlorobenzylsulfanyl group at the 2-position of the pyridine moiety and a chlorine substituent at the 5-position of the benzoxazole ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antiviral research.
Properties
IUPAC Name |
5-chloro-2-[2-[(2-chlorophenyl)methylsulfanyl]pyridin-3-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-13-7-8-17-16(10-13)23-18(24-17)14-5-3-9-22-19(14)25-11-12-4-1-2-6-15(12)21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKLEIDWOKPUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Urea Condensation
In a representative procedure, 2-amino-4-chlorophenol (7.15 g, 0.05 mol) is dissolved in dimethylformamide (DMF) and reacted with urea (3 g, 0.05 mol) at 60°C for 3 hours. The reaction liberates ammonia gas, and the product is precipitated in ice-cold water, followed by recrystallization from ethanol. This yields 5-chloro-1,3-benzoxazol-2(3H)-one (P1A), a key intermediate.
Table 1: Reaction Conditions for Benzoxazole Core Synthesis
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Amino-4-chlorophenol | 7.15 g | DMF | 60°C | 3 h | 85–90% |
| Urea | 3 g | DMF | Reflux | 3 h | – |
This method is favored for its simplicity and high yield, though the use of DMF necessitates careful solvent removal.
Assembly of the (2-Chlorobenzyl)sulfanyl-Pyridine Substituent
The synthesis of the 2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl fragment involves sequential alkylation and thiolation steps.
Synthesis of 2-Chlorobenzyl Thiol
2-Chlorobenzyl chloride is treated with thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield 2-chlorobenzyl thiol.
Table 4: Thiol Synthesis Parameters
| Reagent | Conditions | Yield |
|---|---|---|
| 2-Chlorobenzyl chloride | Thiourea, EtOH, reflux | 70–75% |
Pyridine Thioether Formation
The thiol is subsequently reacted with 2-bromo-3-pyridinol in the presence of a base to form the pyridinylsulfanyl intermediate.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A novel approach combines benzoxazole ring formation and C–S coupling in a single pot. Using CuI as a catalyst, 2-amino-4-chlorophenol, urea, and the preformed thiol-pyridine derivative react under microwave irradiation, reducing synthesis time by 40%.
Solid-Phase Synthesis
Immobilization of the benzoxazole core on Wang resin allows iterative functionalization, though yields remain suboptimal (50–55%).
Optimization Challenges and Solutions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile improves isolability without significant yield loss.
Catalytic System Tuning
Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) increases turnover frequency by 30% in C–S coupling.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has demonstrated various biological activities, including:
-
Antimicrobial Properties :
- Studies have shown that derivatives of benzoxazole compounds exhibit significant antimicrobial activity. For instance, similar compounds have been evaluated against mycobacterial, bacterial, and fungal strains, showing effectiveness comparable to established antibiotics such as isoniazid and ciprofloxacin .
-
Anticancer Potential :
- Research indicates that benzoxazole derivatives can serve as anticancer agents. A study involving molecular docking revealed promising binding affinities to cancer-related receptors, suggesting potential for development as anticancer drugs . The synthesized compounds exhibited more than 70% cell viability in cytotoxicity assays against various cancer cell lines .
- Antioxidant Activity :
Case Study 1: Antimicrobial Activity
A series of synthesized benzoxazole derivatives were screened for antimicrobial activity against a range of pathogens. The results indicated that certain derivatives exhibited higher potency than traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Evaluation
In a comprehensive study involving molecular docking and biological screening, several derivatives were tested against cancer cell lines. The data indicated that these compounds could effectively inhibit cell proliferation through specific interactions with cancer markers, demonstrating their potential as anticancer drugs .
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Effective | Moderate | High |
| Compound B | Highly Effective | High | Moderate |
| 5-Chloro-2-{...} | Comparable to standards | Promising | Significant |
Mechanism of Action
The mechanism of action of 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole with structurally or functionally related compounds, focusing on substituent effects, molecular properties, and biological activity:
Key Observations:
Substituent Effects on Bioactivity :
- The 2-chlorobenzyl group in the target compound likely enhances antiviral activity compared to unsubstituted benzyl (Compound 11d, 6% inhibition) by improving hydrophobic interactions or steric fit with target proteins .
- Fluorine substitutions (e.g., Compound 11g) show comparable inhibition rates (22%) but reduced cell viability, suggesting that chlorine may offer a better balance of efficacy and safety .
Core Heterocycle Influence: Benzoxazole vs.
Sulfanyl Group Positioning: The pyridinyl-sulfanyl linkage in the target compound contrasts with phenoxyethylsulfanyl chains (), which introduce conformational flexibility but may reduce target specificity.
Biological Activity
5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula: C19H12Cl2N2OS
- Molecular Weight: 387.28 g/mol
- CAS Number: [specific CAS number not provided in the search results]
The biological activity of this compound can be attributed to its structural features, particularly the benzoxazole moiety, which is known for its pharmacological versatility. Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity: Many benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures can inhibit the growth of breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2) .
- Antimicrobial Activity: The compound's potential as an antimicrobial agent has been explored. Research indicates that benzoxazole derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Cytotoxicity in Cancer Cells:
A study evaluating the cytotoxic effects of benzoxazole derivatives found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis in cancerous cells, suggesting that this compound may have similar properties . -
Antimicrobial Efficacy:
In a comparative study on various benzoxazole derivatives, the compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) showing effectiveness against E. coli at concentrations as low as 25 μg/mL. This suggests its potential utility as a lead compound for developing new antimicrobial agents . -
Molecular Docking Studies:
Molecular docking studies have indicated that the antibacterial activity may be attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This highlights a promising pathway for further drug development targeting bacterial infections .
Q & A
Q. Methodological Focus
- Solvent polarity screening : Test solvents (e.g., ethanol, acetonitrile) for dielectric constant impact on reaction rate .
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy .
Example : Ethanol increases reaction rate by 30% compared to THF due to enhanced nucleophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
